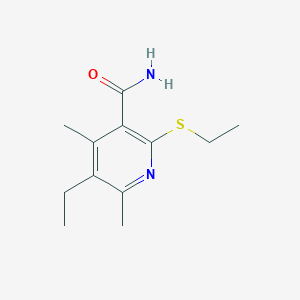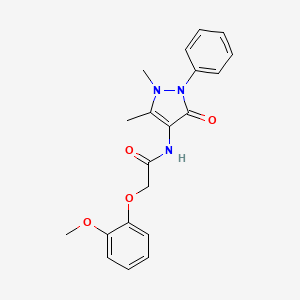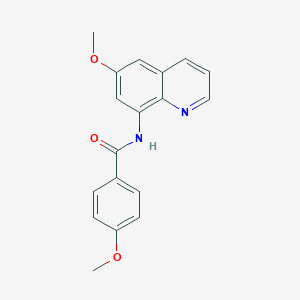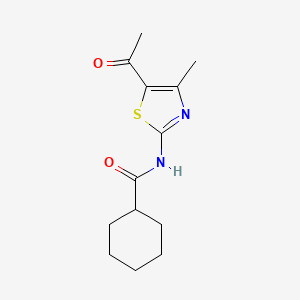
5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide, also known as EEDMN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EEDMN belongs to the class of nicotinamide derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide is not fully understood, but it is believed to involve the activation of various signaling pathways, including the AMPK signaling pathway, the PI3K/Akt signaling pathway, and the MAPK signaling pathway. 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has also been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been shown to induce apoptosis and cell cycle arrest by modulating the expression of various genes involved in these processes. In diabetes research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to improve glucose tolerance and insulin sensitivity by activating the AMPK signaling pathway. In neurodegenerative disorder research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in lab experiments is its high potency and specificity. 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit potent anticancer, antidiabetic, and neuroprotective effects at relatively low concentrations. However, one of the limitations of using 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide. One area of research is to investigate the potential therapeutic applications of 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in other diseases, such as cardiovascular diseases and inflammatory disorders. Another area of research is to explore the mechanism of action of 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in more detail, particularly its interaction with various signaling pathways and gene expression patterns. Finally, there is a need to develop more efficient synthesis methods for 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide to improve its bioavailability and pharmacokinetics.
合成方法
5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide can be synthesized through a multistep process involving the reaction of 2,4-dimethyl-5-ethylthio-3-nitropyridine with ethyl 2-bromoacetate, followed by reduction and N-alkylation. The final product is obtained through recrystallization from a suitable solvent.
科学研究应用
5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK signaling pathway. In neurodegenerative disorder research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
5-ethyl-2-ethylsulfanyl-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-5-9-7(3)10(11(13)15)12(16-6-2)14-8(9)4/h5-6H2,1-4H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPWGGSJKMVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)

![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)


